Usp8-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp8-IN-3 is a compound that acts as an inhibitor of ubiquitin-specific peptidase 8 (USP8). USP8 is a deubiquitinating enzyme involved in various cellular processes, including endosomal sorting, signal transduction, and protein degradation. Inhibitors like this compound are of significant interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Usp8-IN-3 involves several synthetic steps. One common method includes the use of substituted thiourea or substituted guanidine derivatives. The reaction typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of specific starting materials to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization under controlled conditions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors.
Optimization of Conditions: Reaction conditions are optimized to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Usp8-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Usp8-IN-3 has a wide range of scientific research applications:
Cancer Research: this compound is used to study the role of USP8 in cancer cell proliferation and survival.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting USP8.
Wirkmechanismus
Usp8-IN-3 exerts its effects by inhibiting the deubiquitinating activity of USP8. The compound binds to the active site of USP8, preventing it from removing ubiquitin from substrate proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular pathways. Key molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DUB-IN-1: Another USP8 inhibitor with similar mechanisms of action.
USP14 Inhibitors: Compounds targeting USP14, another deubiquitinating enzyme, with distinct but related functions.
Uniqueness of Usp8-IN-3
This compound is unique due to its high specificity for USP8 and its ability to modulate multiple cellular pathways. Its effectiveness in various research applications, particularly in cancer therapy, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H18F3N5O2S |
---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-2-1-3-16(24-15)25-10-8-13(9-11-25)23-17(29)22-12-4-6-14(7-5-12)26(27)28/h1-7,13H,8-11H2,(H2,22,23,29) |
InChI-Schlüssel |
DYHHEFBWFATDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.